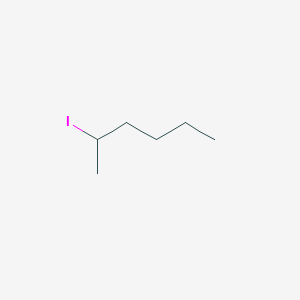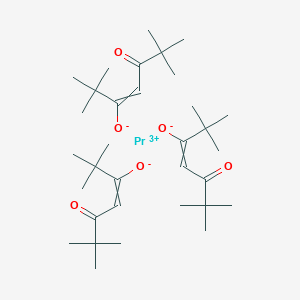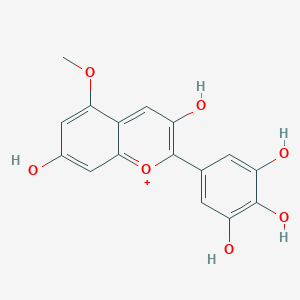
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is a heterocyclic compound with the molecular formula C15H12N4O. It is known for its unique structure, which includes a pyrazole ring fused with a phenylhydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one typically involves the reaction of phenylhydrazine with 1-phenyl-1H-pyrazole-4,5-dione. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylhydrazone moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazone derivatives.
Scientific Research Applications
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1-phenyl-: A simpler pyrazole derivative with similar structural features.
1H-Pyrazolo[3,4-b]quinolines: Compounds with a fused pyrazole-quinoline structure, known for their biological activities.
5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Compounds with a pyrazole core and additional functional groups, used in medicinal chemistry.
Uniqueness
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is unique due to its combination of a pyrazole ring and a phenylhydrazone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
16335-50-5 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-17-12-7-3-1-4-8-12)11-16-19(15)13-9-5-2-6-10-13/h1-11,16H |
InChI Key |
IYYHLKVNXUFYRS-JXAWBTAJSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C=NN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
| 16335-50-5 | |
Synonyms |
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)


